[6-(4-Ethylpiperazinyl)-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl](3-methoxyphenyl)amine
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Overview
Description
6-(4-Ethylpiperazinyl)-1-phenylpyrazolo[4,5-e]pyrimidin-4-ylamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[4,5-e]pyrimidine core, which is known for its biological activity, making it a candidate for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Ethylpiperazinyl)-1-phenylpyrazolo[4,5-e]pyrimidin-4-ylamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,5-e]pyrimidine core, followed by the introduction of the phenyl and ethylpiperazinyl groups. Common reagents used in these reactions include various halogenated intermediates, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Ethylpiperazinyl)-1-phenylpyrazolo[4,5-e]pyrimidin-4-ylamine can undergo various chemical reactions, including:
- Oxidation : This reaction can introduce oxygen-containing functional groups.
- Reduction : This reaction can remove oxygen or add hydrogen atoms.
- Substitution : This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, 6-(4-Ethylpiperazinyl)-1-phenylpyrazolo[4,5-e]pyrimidin-4-ylamine is investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into cellular processes and pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(4-Ethylpiperazinyl)-1-phenylpyrazolo[4,5-e]pyrimidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds:
- Benzylamine : An organic compound with a similar amine functional group.
- tert-Butyl carbamate : Another compound with a carbamate functional group.
- 4-Chloromethcathinone : A stimulant with a similar aromatic structure.
Uniqueness: What sets 6-(4-Ethylpiperazinyl)-1-phenylpyrazolo[4,5-e]pyrimidin-4-ylamine apart is its unique pyrazolo[4,5-e]pyrimidine core, which imparts distinct biological activity and reactivity
Biological Activity
The compound 6-(4-Ethylpiperazinyl)-1-phenylpyrazolo[4,5-e]pyrimidin-4-ylamine is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical formula for this compound is C19H24N6 with a molecular weight of 336.44 g/mol. The structure includes a pyrazolo[4,5-e]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the ethylpiperazine moiety is particularly significant as it often enhances the bioactivity of compounds by improving solubility and receptor binding affinity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,5-e]pyrimidine derivatives. For instance, compounds with similar structures have been reported to exhibit potent inhibitory effects on various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
Table 1: Summary of Anticancer Activity
Compound | Cancer Type | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | Breast Cancer | 10 | p38 MAPK inhibition |
Compound B | Lung Cancer | 15 | EGFR inhibition |
6-(4-Ethylpiperazinyl)-1-phenylpyrazolo[4,5-e]pyrimidin-4-ylamine | Melanoma | 12 | AKT pathway modulation |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research indicates that similar derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of neuroinflammatory pathways. These findings suggest a possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study: Neuroprotection in Animal Models
In a study involving mice subjected to neurotoxic agents, administration of the compound resulted in a significant reduction in neuronal loss compared to controls. Behavioral assessments also indicated improved cognitive functions, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have been documented, with some compounds showing activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Mechanistic Insights
The biological activities associated with 6-(4-Ethylpiperazinyl)-1-phenylpyrazolo[4,5-e]pyrimidin-4-ylamine can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The compound's structure allows it to bind effectively to ATP-binding sites on kinases, inhibiting their activity.
- Receptor Modulation : The ethylpiperazine group enhances binding affinity to neurotransmitter receptors, which may explain its neuroprotective effects.
- Antioxidant Properties : Similar compounds have exhibited antioxidant activity, reducing oxidative stress markers in cellular models.
Properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-3-29-12-14-30(15-13-29)24-27-22(26-18-8-7-11-20(16-18)32-2)21-17-25-31(23(21)28-24)19-9-5-4-6-10-19/h4-11,16-17H,3,12-15H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIKBOAGJHUGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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